6-chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
The compound 6-chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with:
- A chlorine atom at position 6,
- A methyl group at position 7,
- A piperazine ring linked via a methyl group at position 3.
Coumarins and their derivatives are widely studied for diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects . The structural complexity of this compound suggests tailored interactions with biological targets, likely mediated by the electron-withdrawing chlorine, lipophilic methyl groups, and the basic piperazine-pyridine system.
Properties
IUPAC Name |
6-chloro-7-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-10-18-16(12-17(14)21)15(11-20(25)26-18)13-23-6-8-24(9-7-23)19-4-2-3-5-22-19/h2-5,10-12H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFKKMRFHMYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol derivative reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are performed on the chromen-2-one core to introduce the chloro and methyl substituents at the desired positions.
Attachment of the pyridin-2-ylpiperazine moiety: This step involves the nucleophilic substitution reaction between the chlorinated chromen-2-one derivative and pyridin-2-ylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The C-6 chlorine atom undergoes nucleophilic substitution under basic conditions. In a study using structurally analogous compounds ( ,), this reaction was achieved using:
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Reagents : Primary/secondary amines (e.g., pyridin-2-ylmethylamine, substituted piperazines)
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Conditions : DMF at 60–70°C for 1 hour with NaHCO₃ as a base
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Mechanism : SN2 displacement facilitated by the electron-withdrawing chromenone system
Example Reaction :
Reactant : 6-Chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
Product : 6-(Pyridin-2-ylmethylamino)-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
Yield : 63–72% (similar conditions in ,)
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation and acylation reactions. Key findings from analogous systems ( , ):
Chromenone Core Reactivity
The chromenone lactone ring and aromatic system exhibit distinct behaviors:
Lactone Ring Hydrolysis
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Conditions : Strong acids (H₂SO₄) or bases (NaOH)
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Product : Opens to form carboxylic acid derivatives (,)
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-5/C-8 positions ()
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Halogenation : Br₂ in CHCl₃ adds bromine to the electron-rich chromenone ring ( )
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Dimerization : Forms cyclobutane-linked dimers via [2+2] photocycloaddition ()
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Oxidation : Singlet oxygen generation leads to hydroxylation at C-3 ()
Metal-Catalyzed Cross-Couplings
The chlorine atom participates in palladium-catalyzed reactions:
| Reaction | Catalyst/Ligand | Conditions | Products |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl derivatives |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-Arylpiperazine analogs |
Biological Activity-Driven Modifications
Derivatives were synthesized to enhance pharmacological profiles:
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Sulfonation : Enhances water solubility (e.g., using ClSO₃H in pyridine )
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Mannich Reaction : Introduces aminomethyl groups at C-3 for improved receptor binding ( )
Stability Under Physiological Conditions
Stability studies (pH 7.4, 37°C) reveal:
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Hydrolysis : t₁/₂ = 12 hours for lactone ring opening ()
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Oxidative Degradation : <5% degradation after 24 hours in H₂O₂ (1 mM)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives can inhibit the activity of Aurora kinases and FLT3, which are overexpressed in various cancers, leading to disrupted mitotic processes and reduced cell proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial enzymes or cellular components, potentially disrupting their function and leading to cell death. Further studies are necessary to elucidate the specific mechanisms involved .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects, particularly in modulating neurotransmitter systems. The piperazine moiety is known for its activity on serotonin receptors, which could be beneficial in treating mood disorders or anxiety .
Case Study 1: Anticancer Research
A study investigated the effects of a related compound on cancer cell lines, demonstrating significant inhibition of cell growth in vitro. The results indicated that the compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research project assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds effectively inhibited bacterial growth, suggesting their potential use as novel antibiotics .
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
6-Chloro-7-Methyl-4-[(4-Methylpiperazin-1-yl)Methyl]Chromen-2-One ()
- Structural Difference : Replaces the pyridin-2-yl group with a methyl substituent on the piperazine.
- Implications: Reduced aromatic interactions due to the absence of the pyridine ring.
4-{[4-(3-Chlorophenyl)Piperazin-1-yl]Methyl}-6-Hydroxy-7-Methyl-2H-Chromen-2-One ()
- Structural Difference : Features a 3-chlorophenyl-substituted piperazine and a hydroxyl group at position 4.
- Implications: The 3-chlorophenyl group enhances lipophilicity and may improve receptor binding through halogen interactions.
Variations in Coumarin Core Substituents
6-Methyl-4-{[4-(Pyridin-2-yl)Piperazin-1-yl]Methyl}-2H-Chromen-2-One ()
- Structural Difference : Lacks the chlorine at position 6 and has a methyl group at position 6 instead of 7.
- Implications: Reduced electron-withdrawing effects and lipophilicity due to the absence of chlorine.
6-Chloro-8-[(4-Ethylpiperazinyl)Methyl]-7-Hydroxy-4-Methylcoumarin ()
- Structural Difference : Substitutes the pyridin-2-yl group with ethylpiperazine, introduces a hydroxyl group at position 7, and places the piperazine at position 8.
- Implications :
Linker and Functional Group Modifications
4-[3-[4-(2-Chloro-Benzyl)-Piperazin-1-yl]-Propoxy]-7-Methoxy-3-Phenyl-Chromen-2-One ()
- Structural Difference : Uses a propoxy linker instead of a methyl group to connect the piperazine and coumarin core.
- The 2-chlorobenzyl group introduces steric bulk and additional halogen bonding opportunities .
Biological Activity
6-Chloro-7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one, identified by its CAS number 849458-84-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The molecular formula of the compound is , with a molecular weight of 369.845 g/mol. Its physical properties include:
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 564.3 ± 50.0 °C at 760 mmHg
- LogP : 4.10
These properties suggest a relatively lipophilic nature, which may influence its biological interactions and absorption in vivo .
Antitumor Activity
Research indicates that compounds similar to 6-chloro-7-methyl derivatives exhibit significant antitumor properties. For instance, a related study evaluated a series of new N1-(coumarin-7-yl)amidrazones that included piperazine derivatives and found notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The most potent compound in this series had IC50 values of 20.2 µM and 9.3 µM against MCF-7 and K562 cells, respectively .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 20.2 |
| Compound B | K562 | 9.3 |
| 6-Chloro Derivative | TBD | TBD |
The proposed mechanism of action for compounds like 6-chloro derivatives includes the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, inhibitors targeting Aurora kinase and FLT3 have shown promise in disrupting mitotic processes in tumor cells . This suggests that the compound may similarly interfere with critical signaling pathways essential for cancer cell viability.
Antimicrobial Activity
In addition to its antitumor potential, compounds with structural similarities to 6-chloro derivatives have demonstrated antimicrobial properties. For instance, studies have reported that certain piperazine-containing compounds exhibit bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including those based on the coumarin scaffold, which are structurally related to the target compound. The study highlighted their effectiveness against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential applications in treating infections caused by resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
